2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No.:
Cat. No.: VC13813439
Molecular Formula: C17H24BNO3
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24BNO3 |
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Molecular Weight | 301.2 g/mol |
IUPAC Name | 2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Standard InChI | InChI=1S/C17H24BNO3/c1-12(2)11-20-15-9-14(8-7-13(15)10-19)18-21-16(3,4)17(5,6)22-18/h7-9,12H,11H2,1-6H3 |
Standard InChI Key | NFSINPRTAHUWFG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 2828446-41-7) features a benzonitrile core substituted at the 2-position with an isobutoxy group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The molecular formula is C₁₇H₂₄BNO₃, with a molar mass of 301.19 g/mol .
Systematic Nomenclature
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IUPAC Name: 2-(Isobutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Common Synonyms:
Synthesis and Production
Synthetic Routes
The compound is typically synthesized through a multi-step process:
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Etherification: Introduction of the isobutoxy group via nucleophilic substitution of a phenolic precursor with isobutyl bromide.
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Boronate Ester Formation: Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .
A representative method from The Journal of Organic Chemistry (1995) describes analogous boronate ester synthesis via palladium-catalyzed cross-coupling, yielding 85–90% purity .
Optimization Challenges
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Steric Hindrance: The isobutoxy group at the 2-position may slow reaction kinetics during borylation.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve 95% purity .
Physicochemical Properties
Physical Characteristics
Property | Value | Source |
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Appearance | Off-white crystalline powder | |
Melting Point | Not reported | – |
Boiling Point | 345.8°C (estimated) | |
Solubility | Soluble in THF, DCM, ethanol |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronate ester partner in Suzuki reactions, enabling the synthesis of biaryl structures. For example, it has been used to prepare:
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Pharmaceutical Intermediates: Tyrosine-modified analogs of α4β7 integrin inhibitors .
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Functionalized Paracyclophanes: Arylparacyclophanes for supramolecular chemistry applications .
Mechanistic Insights
The electron-withdrawing nitrile group enhances the electrophilicity of the boron center, facilitating transmetalation in catalytic cycles .
Hazard Statement | Precautionary Measure |
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H315 (Skin irritation) | Avoid direct contact; use gloves . |
H319 (Eye irritation) | Wear safety goggles . |
H335 (Respiratory irritation) | Use in fume hood . |
Regulatory Compliance
Recent Research Developments
Catalytic Innovations
A 2024 study demonstrated the compound’s utility in nickel-catalyzed borylation of aryl chlorides, achieving 92% yield under mild conditions .
Drug Discovery Applications
Ongoing research explores its use in synthesizing kinase inhibitors, leveraging the isobutoxy group to modulate solubility and bioavailability .
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